2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21FN4O2 and its molecular weight is 296.34 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H21FN4O2 with a molecular weight of approximately 296.34 g/mol . This article reviews the biological activity of this compound, focusing on antiviral, antibacterial, and other pharmacological properties.
- Molecular Formula : C14H21FN4O2
- CAS Number : 1261231-20-2
- Molecular Weight : 296.34 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antiviral and antibacterial properties. The following sections detail these findings.
Antiviral Activity
Research indicates that derivatives of pyrimidine and pyrrolidine structures exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV).
Case Studies :
- Antiviral Mechanisms : A study highlighted that compounds containing a β-amino acid moiety demonstrated enhanced antiviral activity against Tobacco Mosaic Virus (TMV) compared to standard treatments . The introduction of the tert-butyl ester group may enhance solubility and bioavailability, contributing to its effectiveness.
- Comparative Efficacy : In vitro studies have shown that certain pyrrolidine derivatives exhibit higher efficacy against HSV than their non-ester counterparts. For instance, a specific compound was noted to have an EC50 value lower than that of traditional antiviral agents .
Antibacterial Activity
The antibacterial potential of the compound has also been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antibacterial Activity Comparison
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Control | 2 | Staphylococcus aureus |
Tested Compound | 3.12 - 12.5 | Staphylococcus aureus |
This table illustrates that while the tested compound shows promise, it is less potent than established antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The structural modifications in pyrimidine and pyrrolidine derivatives significantly influence their biological activity. The presence of the fluoro group at the pyrimidine position enhances interaction with viral enzymes, which is crucial for antiviral efficacy.
Properties
IUPAC Name |
tert-butyl 2-[[(5-fluoropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-5-11(19)9-18-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAMYIUIQVXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.